![molecular formula C9H7Cl2FO2 B1410121 Ethyl 2,3-dichloro-5-fluorobenzoate CAS No. 1807053-15-1](/img/structure/B1410121.png)
Ethyl 2,3-dichloro-5-fluorobenzoate
Overview
Description
Ethyl 2,3-dichloro-5-fluorobenzoate is an organic compound with the molecular formula C9H7Cl2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dichloro-5-fluorobenzoate typically involves the esterification of 2,3-dichloro-5-fluorobenzoic acid. One common method is the reaction of 2,3-dichloro-5-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dichloro-5-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloro-5-fluorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2,3-dichloro-5-fluorobenzoic acid.
Reduction: 2,3-dichloro-5-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 2,3-dichloro-5-fluorobenzoate is a synthetic compound with applications in scientific research, particularly as an intermediate in the synthesis of complex organic molecules, and in the development of pharmaceutical compounds, agrochemicals, and other industrial chemicals. The presence of chlorine and fluorine atoms on the benzene ring enhances its reactivity and biological activity compared to similar compounds.
Scientific Research Applications
- Chemistry this compound serves as a building block in creating more complex organic molecules. Its structure allows for modification and the introduction of various functional groups through nucleophilic substitution.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action in biological systems may involve interactions with enzymes or receptors, leading to the modulation of biochemical pathways. The electron-withdrawing chlorine and fluorine groups can enhance its binding affinity to target molecules, increasing its potency.
- Medicine This compound is explored as a precursor in the development of pharmaceutical compounds.
- Industry this compound is utilized in the production of agrochemicals and various industrial chemicals.
Methods of Preparation
The synthesis of this compound usually involves the esterification of 2,3-dichloro-5-fluorobenzoic acid. A common method includes reacting 2,3-dichloro-5-fluorobenzoic acid with ethanol, using a strong acid like sulfuric acid as a catalyst, under reflux conditions to ensure complete esterification. Industrial production may use continuous flow processes and automated systems for precise control of reaction parameters to improve efficiency and yield, along with purification steps like distillation and recrystallization to achieve high purity.
Mechanism of Action
The mechanism of action of ethyl 2,3-dichloro-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of electron-withdrawing groups such as chlorine and fluorine can enhance its binding affinity to target molecules, thereby increasing its potency.
Comparison with Similar Compounds
Ethyl 2,3-dichloro-5-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 2,3-dichlorobenzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Ethyl 2,3-difluorobenzoate: Contains two fluorine atoms instead of chlorine, potentially altering its chemical properties and applications.
Ethyl 3-fluorobenzoate: Has a single fluorine atom without chlorine, which may affect its overall reactivity and use in synthesis.
Biological Activity
Ethyl 2,3-dichloro-5-fluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, efficacy, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This unique substitution pattern enhances its reactivity and biological activity compared to similar compounds. It is often synthesized as an intermediate in various organic reactions, including nucleophilic substitutions and hydrolysis reactions to yield derivatives such as 2,3-dichloro-5-fluorobenzoic acid and 2,3-dichloro-5-fluorobenzyl alcohol.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The electron-withdrawing properties of chlorine and fluorine groups enhance binding affinity to enzymes or receptors, potentially leading to inhibition of key biochemical pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of vital metabolic processes .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against several pathogens. The following table summarizes its efficacy based on minimum inhibitory concentration (MIC) values:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Escherichia coli | 16 | Moderate |
Staphylococcus aureus | 32 | Moderate |
Pseudomonas aeruginosa | 64 | Weak |
These results suggest that while this compound shows some antimicrobial potential, further optimization may be required to enhance its effectiveness against resistant strains .
Anticancer Activity
Recent studies have also explored the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines. The following table outlines the IC50 values observed in different studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast Cancer) | 10 | High cytotoxicity |
A549 (Lung Cancer) | 25 | Moderate cytotoxicity |
HeLa (Cervical Cancer) | 30 | Moderate cytotoxicity |
The compound appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of this compound against biofilm-forming bacteria. The compound was shown to reduce biofilm formation by approximately 50% at concentrations above its MIC value .
- Cancer Cell Line Evaluation : In a comparative study with other benzoate derivatives, this compound demonstrated superior antiproliferative effects against MDA-MB-231 cells compared to structurally similar compounds. The study highlighted its potential as a lead compound for further development in cancer therapy .
Properties
IUPAC Name |
ethyl 2,3-dichloro-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCOSBPLWJVMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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